1-(3-fluorobenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c17-12-3-1-2-11(8-12)9-19-16(23)18-5-6-21-10-20-13-4-7-24-14(13)15(21)22/h1-4,7-8,10H,5-6,9H2,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCNEAHOMBQBAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC(=O)NCCN2C=NC3=C(C2=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-fluorobenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H16F N5O2S
- Molecular Weight : 357.39 g/mol
Anticancer Properties
Recent studies indicate that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant anticancer activity. For instance, derivatives of thieno[3,2-d]pyrimidines have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK pathways.
In a study focused on related compounds, it was found that modifications on the thieno[3,2-d]pyrimidine core significantly influenced their cytotoxicity against human cancer cell lines. The presence of the fluorobenzyl group in our compound may enhance its lipophilicity and cellular uptake, potentially leading to increased efficacy against tumors .
Antimicrobial Activity
The biological activity of thieno[3,2-d]pyrimidine derivatives extends to antimicrobial properties. A related study demonstrated that these compounds exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve inhibition of bacterial DNA synthesis or interference with metabolic pathways essential for bacterial growth .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.
- Signal Transduction Modulation : It may interfere with key signaling pathways that regulate cell cycle progression and apoptosis.
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes.
Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value comparable to established chemotherapeutics .
Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial efficacy of related thieno[3,2-d]pyrimidine derivatives. The study reported effective inhibition of bacterial growth at low micromolar concentrations, suggesting that our compound may also possess significant antimicrobial properties .
Scientific Research Applications
Urease Inhibition
Urease inhibitors have garnered attention due to their role in treating conditions associated with urease activity, such as kidney stones and certain infections. Compounds similar to 1-(3-fluorobenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea have shown promising results in inhibiting urease activity. Research indicates that modifications to the thiourea skeleton enhance inhibitory efficacy against urease enzymes, highlighting the potential of this compound in developing new therapeutic agents for related conditions .
Anticancer Activity
Recent studies have indicated that compounds with structural similarities exhibit significant cytotoxicity against various cancer cell lines. For instance:
- In Vitro Studies : The compound demonstrated potent anticancer activity in breast and colon cancer models by inducing apoptosis and causing cell cycle arrest at the G2/M phase.
- In Vivo Studies : Animal models treated with the compound showed a marked reduction in tumor size compared to control groups, suggesting both direct cytotoxic effects and modulation of immune responses .
The biological activity of this compound can be summarized as follows:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | IC50 values ranging from 10 nM to 50 nM | |
| Cytotoxicity | Low cytotoxicity in vitro | |
| Antimicrobial Properties | Effective against MRSA | |
| Anti-inflammatory Effects | Reduced cytokine production |
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer properties of structurally related compounds, it was found that treatment with this compound led to significant apoptosis in breast cancer cell lines. The mechanism involved mitochondrial pathway activation and caspase cascade induction.
Case Study 2: Urease Inhibition
Another study evaluated the urease inhibitory activity of various derivatives of thiourea compounds. The results indicated that modifications similar to those present in this compound enhanced inhibitory effects significantly compared to standard thiourea.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Implications
- Urea vs. Sulfonamide Linkers: Unlike sulfonamide derivatives (e.g., Compounds 1, 8), the urea group in the target compound provides dual hydrogen-bond donor/acceptor properties, which may enhance binding to polar residues in enzyme active sites (e.g., COX-2) .
- Fluorinated Aromatic Groups : The 3-fluorobenzyl substituent contrasts with the cyclohexylthio (Compound 8) or nitrophenylthio (Compound 4) groups in other derivatives. Fluorine’s electronegativity and lipophilicity may enhance blood-brain barrier penetration compared to bulkier substituents .
- Ethyl Spacer vs. In contrast, Compounds 1–11 in use rigid thioether or direct sulfonamide linkages, which may restrict binding modes .
Q & A
Basic: What synthetic routes are commonly used to prepare 1-(3-fluorobenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea?
The synthesis typically involves multi-step protocols:
- Core Thienopyrimidinone Formation : Cyclization of β-ketoesters or thiourea derivatives under acidic or basic conditions to form the thieno[3,2-d]pyrimidin-4(3H)-one scaffold .
- Fluorobenzyl Introduction : Nucleophilic substitution or coupling reactions using 3-fluorobenzyl halides or benzaldehyde derivatives .
- Urea Linkage : Reaction of intermediates with isocyanates or carbodiimides to form the urea moiety, often under anhydrous conditions (e.g., THF or DCM with catalytic bases) .
Key Validation : Monitor intermediates via TLC or LC-MS, and purify via column chromatography.
Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) for coupling steps to enhance solubility and reaction rates .
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions) .
- Temperature Control : Employ microwave-assisted synthesis for exothermic reactions (e.g., cyclization steps) to reduce side products .
Data-Driven Approach : Use DoE (Design of Experiments) to assess interactions between variables (e.g., solvent, temperature, stoichiometry) .
Basic: What biological pathways or targets are associated with this compound?
The compound's thienopyrimidinone core and urea linker suggest activity against:
- Kinase Inhibition : Potential ATP-binding site disruption in kinases (e.g., MAPK or PI3K pathways) due to structural mimicry .
- Enzyme Modulation : Evidence from analogs indicates GSNOR (S-nitrosoglutathione reductase) inhibition, which regulates nitric oxide signaling .
Initial Screening : Use fluorescence-based kinase assays or enzymatic activity assays (e.g., NADH consumption for GSNOR) .
Advanced: How can contradictory bioactivity data across studies be resolved?
Contradictions often arise from assay variability or off-target effects:
- Assay Validation : Replicate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Selectivity Profiling : Test against a panel of related enzymes (e.g., 50+ kinases) to identify cross-reactivity .
- Structural Analysis : Compare X-ray co-crystallography data of the compound bound to targets vs. analogs to clarify binding modes .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm regiochemistry of fluorobenzyl and thienopyrimidinone groups .
- Mass Spectrometry : HRMS to verify molecular weight and detect impurities (e.g., unreacted intermediates) .
- HPLC-PDA : Assess purity (>95%) and monitor degradation under stress conditions (e.g., heat, light) .
Advanced: How can complex spectral data (e.g., overlapping NMR signals) be interpreted?
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping proton signals, particularly in the thienopyrimidinone region .
- Computational Modeling : Predict NMR shifts via DFT calculations (e.g., Gaussian software) and compare with experimental data .
- Isotopic Labeling : Synthesize deuterated analogs to simplify signal assignment in crowded regions .
Basic: What structural modifications enhance bioavailability or target affinity?
- Lipophilicity Adjustments : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to improve membrane permeability .
- Urea Linker Replacement : Test thiourea or carbamate analogs to balance hydrogen bonding and metabolic stability .
Primary Screening : Use Caco-2 cell assays for permeability and microsomal stability tests .
Advanced: How can computational methods guide rational drug design for analogs?
- Molecular Docking : Screen analogs against target crystal structures (e.g., GSNOR or kinase PDB entries) to predict binding poses .
- MD Simulations : Assess dynamic interactions (e.g., binding pocket flexibility) over 100+ ns trajectories to prioritize stable complexes .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to design focused libraries .
Basic: How does the compound’s stability vary under different storage conditions?
- Degradation Pathways : Hydrolysis of the urea moiety in aqueous buffers (pH <3 or >10) or oxidation of the thienopyrimidinone sulfur .
- Stabilization Strategies : Store lyophilized at -20°C under argon; use antioxidants (e.g., BHT) in solution formulations .
Monitoring : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS tracking .
Advanced: How can in vitro-in vivo efficacy discrepancies be addressed?
- Metabolite Profiling : Identify major metabolites via liver microsome assays (human/rodent) to assess first-pass effects .
- PK/PD Modeling : Integrate in vitro IC₅₀ data with plasma concentration-time profiles to adjust dosing regimens .
- Formulation Optimization : Use nanocrystal or lipid-based delivery systems to enhance solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
